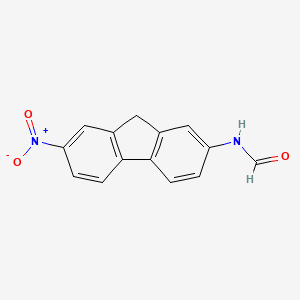

n-(7-Nitro-9h-fluoren-2-yl)formamide

Description

Significance of Nitro-Aromatic Compounds in Organic and Bioorganic Chemistry

Nitro-aromatic compounds are organic molecules characterized by the presence of at least one nitro group (–NO₂) attached to an aromatic ring. This functional group is strongly electron-withdrawing, a property that significantly influences the chemical reactivity of the aromatic ring. bldpharm.com The presence of the nitro group tends to deactivate the ring towards electrophilic substitution while facilitating nucleophilic aromatic substitution. bldpharm.com

This class of chemicals is of substantial industrial importance, serving as crucial starting materials and intermediates in the synthesis of a wide array of products. They are fundamental in the production of explosives, dyes, polymers, pesticides, and pharmaceuticals. chemicalbook.com For instance, nitrobenzene (B124822) is a key precursor in the manufacturing of aniline, which is then used to create dyes, rubber chemicals, and pharmaceuticals. chemicalbook.com The chemical and functional diversity provided by the nitro group makes these compounds highly versatile in synthetic chemistry.

Overview of Fluorene (B118485) Derivatives in Scientific Inquiry

Fluorene, a polycyclic aromatic hydrocarbon with the formula (C₆H₄)₂CH₂, consists of two benzene (B151609) rings fused to a central five-membered ring. scbt.com This rigid, planar, and electron-rich structure imparts unique chemical, physical, and biological properties to its derivatives, making them a subject of extensive scientific research. nih.gov

Fluorene-based compounds exhibit notable photoelectric properties, such as high fluorescence quantum yields, which makes them valuable in the development of advanced materials. nih.gov They are widely used in the fabrication of organic light-emitting diodes (OLEDs), solar cells, and fluorescent probes for biochemical applications. nih.gov In the realm of medicinal chemistry, fluorene derivatives have been investigated for a range of biological activities, including antitumor, anti-inflammatory, and antibacterial effects. nih.govmdpi.com The fluorene scaffold serves as a versatile building block, allowing for the synthesis of complex molecules with tailored properties for applications in drug discovery and materials science. nih.gov

Chemical Identity and Structural Context of N-(7-Nitro-9H-fluoren-2-yl)formamide

This compound is a derivative of the fluorene scaffold, featuring two key functional groups that determine its chemical character: a nitro group (–NO₂) at the 7-position and a formamide (B127407) group (–NHCHO) at the 2-position. The compound is structurally derived from its parent amine, 2-Amino-7-nitrofluorene (B16417) (ANF), through the formylation of the amino group. scbt.com This reaction is a common method in organic synthesis to convert amines into formamides, often utilizing reagents like formic acid. mdpi.com

The structure combines the rigid, fluorescent fluorene core with the electron-withdrawing nitro group and the formamide moiety. The nitro group's presence significantly influences the electronic properties of the fluorene system. The formamide group, an amide derived from formic acid, is a polar functional group that can engage in hydrogen bonding. Research on the related compound, 2-formylaminofluorene, indicates its relevance as a metabolite in biological systems, suggesting potential bioorganic applications for its isomers like this compound. nih.gov

Below are the chemical identity tables for this compound and its direct precursor, 2-Amino-7-nitrofluorene.

Table 1: Chemical Identity of this compound

| Identifier | Data |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₄H₁₀N₂O₃ |

| Molecular Weight | 254.24 g/mol |

| Structure | A fluorene ring system with a formamide group at position 2 and a nitro group at position 7. |

Table 2: Chemical Identity of 2-Amino-7-nitrofluorene

| Identifier | Data |

|---|---|

| CAS Number | 1214-32-0 scbt.com |

| IUPAC Name | 7-nitro-9H-fluoren-2-amine |

| Synonyms | 2-Amino-7-nitrofluorene, 7-Nitro-9H-fluoren-2-amine scbt.com |

| Molecular Formula | C₁₃H₁₀N₂O₂ scbt.com |

| Molecular Weight | 226.23 g/mol scbt.com |

| Melting Point | 234-235°C |

| Boiling Point | 458.4°C at 760 mmHg |

Structure

3D Structure

Properties

CAS No. |

6583-71-7 |

|---|---|

Molecular Formula |

C14H10N2O3 |

Molecular Weight |

254.24 g/mol |

IUPAC Name |

N-(7-nitro-9H-fluoren-2-yl)formamide |

InChI |

InChI=1S/C14H10N2O3/c17-8-15-11-1-3-13-9(6-11)5-10-7-12(16(18)19)2-4-14(10)13/h1-4,6-8H,5H2,(H,15,17) |

InChI Key |

NNVUDKLVHMGGOQ-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=C(C=CC(=C2)NC=O)C3=C1C=C(C=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of N 7 Nitro 9h Fluoren 2 Yl Formamide

Synthesis of Key Fluorene (B118485) Precursors and Intermediates

The construction of N-(7-Nitro-9H-fluoren-2-yl)formamide hinges on the availability of appropriately substituted fluorene building blocks. The synthesis of these precursors, namely 2,7-diaminofluorene, 2-amino-7-nitrofluorene (B16417), and hydroxylated nitrofluorene analogues, involves strategic nitration and reduction reactions.

Synthesis of 2,7-Diaminofluorene from 2,7-Dinitrofluorene (B108060)

The primary precursor for many amino-substituted fluorenes is 2,7-diaminofluorene, which is most commonly prepared by the reduction of 2,7-dinitrofluorene. The synthesis begins with the dinitration of fluorene. A typical procedure involves treating fluorene with fuming nitric acid in glacial acetic acid at low temperatures (0-5 °C). This electrophilic aromatic substitution yields 2,7-dinitrofluorene as a yellow precipitate. chemmethod.com

The subsequent reduction of the two nitro groups is a critical step, and several effective methods have been reported. These methods primarily involve catalytic hydrogenation or chemical reduction. A widely used laboratory-scale method employs a palladium on carbon (Pd/C) catalyst with hydrazine (B178648) hydrate (B1144303) as the hydrogen source in an ethanol (B145695) solvent system. chemmethod.com Another common approach utilizes metal-acid systems, such as hydrated stannous chloride (SnCl₂·2H₂O) in the presence of hydrochloric acid. Catalytic hydrogenation under a hydrogen atmosphere with a Pd/C catalyst in a mixed solvent system like THF/MeOH is also an effective route. chemmethod.com

The choice of reduction method can depend on factors such as scale, desired purity, and available equipment. Each method offers high yields of 2,7-diaminofluorene, a stable, crystalline solid that serves as a versatile intermediate for further derivatization.

Table 1: Comparison of Reduction Methods for 2,7-Dinitrofluorene

| Reagent/Catalyst | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|

| Pd/C (5%), Hydrazine Hydrate (85%) | Ethanol | Reflux | ~94% | chemmethod.com |

| Stannous Chloride Dihydrate, HCl | Ethanol | - | 65% | chemmethod.com |

| Pd/C, H₂ atmosphere | THF/MeOH | Room Temperature | Quantitative | chemmethod.com |

Synthesis of 2-Amino-7-nitrofluorene and Related Amino-Nitrofluorenes

The synthesis of asymmetrically substituted fluorenes like 2-amino-7-nitrofluorene requires the selective reduction of one nitro group in 2,7-dinitrofluorene. This transformation is a classic example of chemoselectivity in organic synthesis. The Zinin reduction, discovered by Nikolay Zinin in 1842, is a well-established method for this purpose. sciencemadness.orgwikipedia.org

The Zinin reduction utilizes negative divalent sulfur reagents, such as sodium sulfide (B99878) (Na₂S), sodium hydrosulfide (B80085) (NaSH), or aqueous ammonium (B1175870) sulfide ((NH₄)₂S), to selectively reduce one nitro group in a polynitroaromatic compound. sciencemadness.orgwikipedia.org The reaction is typically carried out in an aqueous or alcoholic solution. The stoichiometry of the reaction involves the sulfide ion acting as the reducing agent, which is itself oxidized to thiosulfate. wikipedia.org

For the synthesis of 2-amino-7-nitrofluorene, 2,7-dinitrofluorene is treated with a controlled amount of the sulfide reagent. The reaction proceeds through intermediates such as nitroso and hydroxylamine (B1172632) species, which are rapidly reduced to the amine. wikipedia.orgstackexchange.com The selectivity is influenced by factors such as steric hindrance and the electronic environment of the nitro groups, though in the symmetric 2,7-dinitrofluorene, the reduction of one group deactivates the ring towards further reduction, aiding in the isolation of the mono-amino product. stackexchange.comnih.gov This method provides a direct route to the crucial 2-amino-7-nitrofluorene intermediate. nih.gov

Preparation of Hydroxylated Nitrofluorene Analogues

Hydroxylated nitrofluorene analogues, such as 2-hydroxy-7-nitrofluorene, are another important class of intermediates. noaa.gov The synthesis of these compounds can be approached by introducing a nitro group onto a pre-existing hydroxyfluorene scaffold. This involves an electrophilic aromatic substitution reaction.

The nitration of hydroxy-substituted aromatic compounds is a standard procedure in organic synthesis. For instance, the nitration of 2-hydroxyfluorene would be the most direct route to 2-hydroxy-7-nitrofluorene. This reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid ("mixed acid"). wikipedia.org The hydroxyl group is a strong activating, ortho-, para-director. Therefore, nitration of 2-hydroxyfluorene is expected to yield a mixture of isomers. However, by carefully controlling reaction conditions such as temperature and the concentration of the nitrating agent, it is possible to favor the formation of the desired 7-nitro isomer. The synthesis of related nitrofluorenones via the nitration of fluorenone is a well-documented process that proceeds under similar conditions, providing a methodological basis for the nitration of hydroxyfluorenes. orgsyn.orgresearchgate.net

Targeted Formylation Reactions for N-Substituted Fluorene Derivatives

With the key intermediate, 2-amino-7-nitrofluorene, in hand, the final step towards the target molecule is the formylation of the amino group. Formylation is the process of adding a formyl group (-CHO) to a compound. In this context, it involves the conversion of the primary amine to a secondary formamide (B127407). Several methodologies exist for this transformation, ranging from direct reactions with formic acid to various catalytic approaches.

Direct Formic Acid Amidation Techniques

The most straightforward method for the formylation of an amine is direct reaction with formic acid. Formic acid can serve as both the solvent and the formylating agent. Heating a primary amine, such as 2-amino-7-nitrofluorene, with an excess of formic acid typically results in the formation of the corresponding N-formyl derivative. This reaction proceeds by nucleophilic attack of the amine on the carbonyl carbon of formic acid, followed by dehydration to yield the amide.

Variations of this direct method have been developed to improve efficiency and mildness. For example, the reaction can be performed under catalyst-free, solvent-free conditions simply by heating the amine and formic acid together. Another approach involves mechanochemistry, where the amine, formic acid, and a promoter like imidazole (B134444) are milled together, providing the formamide product in good yield without the need for bulk solvents.

Table 2: Direct Formylation Techniques for Amines

| Reagent(s) | Conditions | Key Features |

|---|---|---|

| Formic Acid | Heating (e.g., 80 °C), solvent-free | Simple, direct method; good to excellent yields. |

| Formic Acid, Imidazole | Ball milling (mechanochemistry) | Solvent-free, efficient, good yields. |

| Formic Acid | Catalyst-free | Sustainable protocol using formic acid as a C1 source. |

Catalytic Approaches in Formamide Synthesis

To achieve formylation under milder conditions or with higher efficiency, various catalytic systems have been developed. These methods often still use a simple C1 source like formic acid, methyl formate, or even carbon dioxide and hydrogen.

Lewis acids such as zinc chloride (ZnCl₂), ferric chloride (FeCl₃), and aluminum chloride (AlCl₃) can catalyze the formylation of amines with formic acid under solvent-free conditions. Boric acid has also emerged as an inexpensive and environmentally friendly catalyst for the direct amidation of carboxylic acids (including formic acid) with amines.

Organic molecules can also serve as catalysts. Thiamine hydrochloride (Vitamin B1 hydrochloride) has been shown to effectively catalyze formamide synthesis from amines and formic acid. Additionally, transition metal complexes, particularly those based on abundant metals like nickel, have been developed for the formylation of amines using carbon dioxide and hydrogen gas (H₂), representing a highly atom-economical and sustainable approach.

Table 3: Catalytic Approaches for Formamide Synthesis

| Catalyst | C1 Source | Conditions | Key Features |

|---|---|---|---|

| ZnCl₂, FeCl₃, AlCl₃, NiCl₂ | Formic Acid | 70 °C, solvent-free | Inexpensive Lewis acid catalysis; tolerates various functional groups. |

| Boric Acid | Formic Acid | Heating | Green, inexpensive catalyst; preserves stereochemistry. |

| Thiamine Hydrochloride | Formic Acid | Solvent-free | Organocatalytic approach; good to excellent yields. |

| Nickel Complexes (e.g., Ni(acac)₂) | CO₂ and H₂ | 100-135 °C, 100 bar | Utilizes CO₂ as a renewable C1 source; high turnover numbers. |

Exploitation of Palladium-Catalyzed C-N Cross-Coupling for Fluorene-Amide Formation

The construction of the C-N bond in this compound represents a key synthetic step, frequently accomplished through palladium-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a powerful and versatile method for forming C-N bonds between aryl halides (or triflates) and amines or amides. This reaction is renowned for its broad substrate scope and tolerance of various functional groups, making it highly suitable for complex molecules.

In a proposed synthesis for this compound, the reaction would involve the coupling of a 2-halo-7-nitrofluorene, such as 2-iodo-7-nitro-9H-fluorene, with formamide. The success of this transformation hinges on the careful selection of the catalyst system, which typically comprises a palladium precursor and a specialized phosphine (B1218219) ligand. The ligand is crucial for facilitating the catalytic cycle, which involves oxidative addition, amine/amide binding, deprotonation, and reductive elimination.

The synthesis of the required precursor, 9,9-didecyl-2-iodo-7-nitro-9H-fluorene, has been reported, demonstrating the accessibility of suitable starting materials for such a coupling reaction. nih.gov The choice of ligand, base, and solvent is critical for achieving high yields and preventing side reactions. Sterically hindered biarylphosphine ligands, such as XPhos or BrettPhos, are often employed to promote the efficient coupling of amides. commonorganicchemistry.com A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is typically required to deprotonate the formamide, enabling its participation in the catalytic cycle.

Table 1: Proposed Reaction Conditions for Palladium-Catalyzed Synthesis of this compound

| Parameter | Condition | Rationale / Reference |

|---|---|---|

| Aryl Halide | 2-Iodo-7-nitro-9H-fluorene | Aryl iodides exhibit higher reactivity in oxidative addition compared to bromides or chlorides. researchgate.net |

| Nitrogen Source | Formamide (HCONH₂) | Direct coupling partner to form the formamide moiety. |

| Palladium Precursor | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | Common Pd(0) source for Buchwald-Hartwig reactions. |

| Ligand | XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | Effective for coupling primary amides and overcoming steric hindrance. researchgate.net |

| Base | NaOtBu (Sodium tert-butoxide) | Strong, non-nucleophilic base commonly used to deprotonate amides. researchgate.net |

| Solvent | Toluene or 1,4-Dioxane | Anhydrous, non-polar aprotic solvents are standard for this reaction. commonorganicchemistry.com |

| Temperature | 80-110 °C | Elevated temperatures are typically required to drive the catalytic cycle. researchgate.net |

Chemical Modifications of the this compound Core

The this compound scaffold contains several reactive sites—the nitro group, the formamide moiety, and the fluorene ring system—that can be selectively modified to generate a diverse range of derivatives.

Derivatization and Functionalization of the Formamide Moiety

The formamide group (-NHCHO) serves as a versatile handle for further chemical elaboration. It can be hydrolyzed to the corresponding primary amine or dehydrated to form an isonitrile (isocyanide).

Hydrolysis to 2-Amino-7-nitrofluorene: The formamide can be cleaved to reveal the primary amine, 2-amino-7-nitrofluorene, a key synthetic intermediate. scbt.com This hydrolysis is typically achieved under acidic or basic conditions. Mild alkaline hydrolysis, for instance using sodium hydroxide (B78521) in a mixed solvent system like methanol (B129727)/dioxane, can effectively cleave the amide bond. arkat-usa.orgresearchgate.net The rate of hydrolysis can be influenced by steric and electronic factors within the molecule. arkat-usa.org

Dehydration to 2-Isocyano-7-nitrofluorene: A more synthetically diverse transformation is the dehydration of the formamide to an isonitrile (-N≡C⁺-). Isocyanides are valuable synthons in multicomponent reactions (e.g., Ugi and Passerini reactions) and for the synthesis of various heterocycles. thieme-connect.comnih.gov This transformation requires a potent dehydrating agent. Common reagents for this purpose include phosphorus oxychloride (POCl₃) in the presence of a base like triethylamine, or the combination of triphenylphosphine (B44618) (PPh₃) and iodine. thieme-connect.comnih.govorganic-chemistry.orgorganic-chemistry.org The Burgess reagent has also been shown to be effective for converting formamides to isocyanides under mild conditions.

Table 3: Transformations of the Formamide Moiety

| Transformation | Product | Reagent System | Reference |

|---|---|---|---|

| Hydrolysis | 2-Amino-7-nitro-9H-fluorene | NaOH / Methanol-Dioxane | arkat-usa.org |

| Dehydration | 2-Isocyano-7-nitro-9H-fluorene | POCl₃ / Triethylamine | nih.gov |

| Dehydration | 2-Isocyano-7-nitro-9H-fluorene | PPh₃ / I₂ / Triethylamine | thieme-connect.comorganic-chemistry.org |

| Dehydration | 2-Isocyano-7-nitro-9H-fluorene | Burgess Reagent |

Transformations on the Fluorene Scaffold

The fluorene ring system itself, particularly the C9 methylene (B1212753) bridge, offers opportunities for functionalization. The protons at the C9 position are acidic (pKa ≈ 22.6 in DMSO) and can be removed by a suitable base, generating a nucleophilic carbanion.

C9 Alkylation: This nucleophilic center can react with various electrophiles, most commonly alkyl halides, to install substituents at the C9 position. Such modifications are crucial for tuning the solubility and solid-state packing of fluorene-based materials. For instance, a ligand-free ruthenium-catalyzed reaction has been described for the direct sp³ C-H alkylation of 9H-fluorene derivatives using alcohols as alkylating agents via a "borrowing hydrogen" mechanism. sci-hub.se This method provides a greener alternative to traditional alkylation with halides.

C9 Oxidation: The C9 position can also be oxidized. Under certain conditions, fluorene can be metabolized to 9-fluorenol, and further to 9-fluorenone. researchgate.net This transformation introduces a ketone functionality, which can serve as a point for further derivatization, such as in Wittig reactions to form 9-methylenefluorene derivatives. google.com These modifications significantly alter the electronic and structural properties of the fluorene core. mdpi.com

Comprehensive Molecular Structure, Conformation, and Advanced Spectroscopic Characterization

High-Resolution Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise connectivity and spatial arrangement of atoms in a molecule. For N-(7-Nitro-9H-fluoren-2-yl)formamide, both ¹H and ¹³C NMR would provide critical data.

Expected ¹H NMR Spectral Data: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the fluorene (B118485) ring system, the methylene (B1212753) protons at the C9 position, and the protons of the formamide (B127407) group. The chemical shifts of the aromatic protons would be influenced by the positions of the nitro and formamide groups, with protons closer to the electron-withdrawing nitro group likely shifted downfield.

Expected ¹³C NMR Spectral Data: The carbon NMR spectrum would complement the proton data, showing distinct resonances for each carbon atom in the molecule. The chemical shifts of the carbons in the fluorene ring would be indicative of the electronic environment created by the substituents.

A hypothetical data table for the expected NMR shifts is presented below.

| Proton/Carbon | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.5 - 8.5 | 110 - 150 |

| C9-H₂ | ~4.0 | ~37 |

| NH | 8.0 - 9.0 | - |

| CHO | 8.2 - 8.4 | 160 - 165 |

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule by probing their vibrational modes.

Expected IR and Raman Spectral Data: The IR and Raman spectra of this compound would be expected to display characteristic absorption bands corresponding to the various functional groups. The nitro group would exhibit strong symmetric and asymmetric stretching vibrations. The formamide group would show characteristic N-H and C=O stretching frequencies.

A table of expected vibrational frequencies is provided below.

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Intensity |

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1560 | Medium |

| Nitro (NO₂) | Symmetric Stretch | 1335 - 1370 | Strong |

| Amide (N-H) | Stretch | 3200 - 3400 | Medium |

| Amide (C=O) | Stretch | 1650 - 1690 | Strong |

| Aromatic C-H | Stretch | 3000 - 3100 | Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Strong |

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems and chromophores. The extended π-system of the fluorene ring, coupled with the nitro and formamide groups, would be expected to give rise to distinct absorption bands.

Expected UV-Vis Spectral Data: The UV-Vis spectrum of this compound in a suitable solvent would likely show multiple absorption maxima (λ_max) corresponding to π-π* and n-π* transitions. The presence of the nitro group, a strong chromophore, would be expected to cause a bathochromic (red) shift in the absorption bands compared to unsubstituted fluorene.

A hypothetical table of UV-Vis absorption maxima is shown below.

| Electronic Transition | Expected λ_max (nm) | Molar Absorptivity (ε) |

| π → π | 280 - 320 | High |

| n → π | 350 - 400 | Low to Medium |

Advanced Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is an essential technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

Expected Mass Spectrometry Data: High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of this compound by providing a highly accurate mass measurement of the molecular ion peak [M]⁺. Electron ionization (EI) mass spectrometry would induce fragmentation, and the resulting fragmentation pattern would offer insights into the molecule's structure.

A table of expected major fragments is presented below.

| Fragment Ion | Proposed Structure | Expected m/z |

| [M]⁺ | C₁₄H₁₀N₂O₃⁺ | 254.07 |

| [M - NO₂]⁺ | C₁₄H₁₀NO⁺ | 208.08 |

| [M - H₂NCHO]⁺ | C₁₃H₈NO₂⁺ | 210.05 |

| [C₁₃H₉]⁺ | Fluorenyl cation | 165.07 |

X-ray Crystallographic Analysis for Solid-State Molecular Architecture

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state.

An X-ray crystallographic study of this compound would reveal detailed information about its solid-state conformation.

Expected Crystallographic Data: The analysis would determine the bond lengths, bond angles, and torsional angles within the molecule. Of particular interest would be the planarity of the fluorene ring system. While the fluorene core is largely planar, slight deviations can occur due to substituent effects and crystal packing forces. The torsional angles between the fluorene ring and the formamide and nitro groups would also be determined, providing insight into the conformational preferences in the solid state.

A hypothetical table of key crystallographic parameters is shown below.

| Parameter | Expected Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| Dihedral angle between benzene (B151609) rings of fluorene | < 5° |

| Torsional Angle (Fluorene-NHCHO) | Variable, dependent on hydrogen bonding and packing |

| Torsional Angle (Fluorene-NO₂) | Near-planar to minimize steric hindrance |

Intermolecular Interactions: Hydrogen Bonding and π-Stacking Phenomena

The molecular structure of this compound is characterized by a combination of functional groups that are highly conducive to forming specific and directional intermolecular interactions. These non-covalent forces, namely hydrogen bonding and π-stacking, are anticipated to be the primary determinants of the compound's self-assembly in the solid state.

Hydrogen Bonding:

The formamide moiety (–NHCHO) is an excellent hydrogen bond donor (the N–H group) and acceptor (the carbonyl oxygen). This dual functionality allows for the formation of robust intermolecular N–H···O hydrogen bonds. In the crystalline state, these interactions typically organize molecules into well-defined motifs such as chains or dimers. For instance, in the crystal structure of a related compound, N-(4-nitro-phenethyl)formamide, molecules are linked by intermolecular N–H···O hydrogen bonds, forming chains that propagate along a crystallographic axis. mdpi.com It is highly probable that this compound would exhibit similar hydrogen-bonded chains.

π-Stacking Phenomena:

The extensive aromatic system of the fluorene core is predisposed to engage in π-stacking interactions. These interactions arise from the electrostatic and van der Waals forces between the electron clouds of adjacent aromatic rings. nih.gov In the solid state, π-stacking plays a crucial role in the close packing of aromatic molecules. mdpi.com The arrangement of the fluorene units can adopt various geometries, including parallel-displaced or T-shaped (edge-to-face) conformations, to maximize attractive forces and minimize repulsion.

The presence of the electron-withdrawing nitro group can further influence these interactions, potentially leading to "nitro–π" stacking. nsf.govresearchgate.net In such arrangements, the electron-deficient nitro group of one molecule interacts favorably with the electron-rich π-system of an adjacent fluorene ring. This type of interaction has been identified as an important factor in the solid-state structures of many nitroaromatic compounds. nsf.gov The interplay between conventional π–π stacking of the fluorene rings and specific nitro–π interactions would be a key feature of the crystal packing.

Based on these principles, a hypothetical table of potential intermolecular interactions and their geometric parameters for this compound can be proposed:

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Typical Angle (°) |

| Hydrogen Bond | N–H (formamide) | O=C (formamide) | D···A: 2.8 - 3.2 | D–H···A: 150 - 180 |

| Hydrogen Bond | C–H (aromatic) | O (nitro) | D···A: 3.0 - 3.5 | D–H···A: 120 - 160 |

| π–π Stacking | Fluorene Ring | Fluorene Ring | Centroid-Centroid: 3.3 - 3.8 | - |

| Nitro–π Stacking | O (nitro) | Fluorene Ring | O···Ring Centroid: 3.0 - 3.5 | - |

This table is illustrative and based on typical values observed in related structures.

Supramolecular Organization in Crystalline Lattices

It is plausible that the primary supramolecular synthon would be a one-dimensional chain of molecules linked by the strong N–H···O hydrogen bonds of the formamide groups. These chains would then be organized into layers or a more complex three-dimensional network through the collective action of π–π and nitro–π stacking interactions between the fluorene moieties of adjacent chains. The specific orientation of the molecules within the lattice would be a delicate balance between maximizing the strength of the hydrogen bonds and optimizing the geometry of the π-stacking.

The expected supramolecular motifs are summarized in the table below:

| Supramolecular Motif | Driving Interaction(s) | Dimensionality |

| Formamide Chain | N–H···O Hydrogen Bonds | 1D |

| Stacked Layers | π–π and Nitro–π Stacking | 2D |

| 3D Network | Combination of H-bonds and Stacking | 3D |

Theoretical and Computational Investigations of Electronic Structure and Reactivity

Quantum Chemical Approaches for Electronic Structure Determination

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule. These computational techniques can model molecular behavior at the electronic level, providing insights into stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT can accurately and efficiently calculate ground-state properties. These properties include optimized molecular geometry (bond lengths, bond angles, and dihedral angles), total energy, and the energies of molecular orbitals. For a molecule like N-(7-Nitro-9H-fluoren-2-yl)formamide, DFT calculations would typically be performed using a specific functional (e.g., B3LYP) and a basis set (e.g., 6-31G(d,p)) to determine its most stable three-dimensional conformation and electronic configuration.

Molecular Orbital Analysis (HOMO-LUMO Energy Gaps and Spatial Distributions)

Frontier Molecular Orbital (FMO) theory is crucial for describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more prone to chemical reactions. Analysis of the spatial distribution of these orbitals would reveal the likely sites for nucleophilic and electrophilic attack on the this compound molecule.

Interactive Data Table: Hypothetical Frontier Orbital Energies (Note: The following data is illustrative due to the absence of specific literature values for this compound.)

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | - |

| LUMO Energy | - |

Charge Distribution and Electrostatic Potential Mapping

The distribution of electron density within a molecule governs its electrostatic properties. A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. It illustrates regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). For this compound, an MEP map would identify the electronegative nitro and formamide (B127407) groups as regions of negative potential, making them susceptible to electrophilic attack. In contrast, regions with positive potential would be prone to nucleophilic attack. This analysis is vital for predicting intermolecular interactions and the sites of chemical reactivity.

Computational Spectroscopy for Prediction and Interpretation of Spectra

Computational methods, particularly Time-Dependent DFT (TD-DFT), can predict various spectroscopic properties, including UV-Vis, IR, and NMR spectra. By calculating the electronic transitions between molecular orbitals, TD-DFT can predict the absorption wavelengths in a UV-Vis spectrum. Similarly, by calculating vibrational frequencies, it is possible to simulate an IR spectrum, which helps in identifying functional groups. These theoretical spectra are invaluable for interpreting and assigning peaks in experimentally obtained data, confirming the structure of the synthesized compound.

Theoretical Modeling of Reaction Mechanisms and Pathways

Computational chemistry allows for the detailed investigation of chemical reaction mechanisms. By calculating the energies of reactants, transition states, and products, a potential energy surface for a reaction can be mapped out. This provides critical information about the reaction's feasibility, kinetics (activation energy), and thermodynamics.

Computational Studies on Nitro-Reduction Pathways

The nitro group (-NO2) is a key functional group in this compound. The reduction of nitroaromatic compounds is a significant metabolic and chemical process. This reduction can proceed through a complex series of steps, involving intermediates such as nitroso and hydroxylamine (B1172632) species, ultimately leading to the corresponding amine (-NH2). nih.gov Computational studies can model these multi-electron reduction pathways. nih.gov By calculating the energetics of each step, researchers can determine the most likely reaction mechanism, identify stable intermediates, and understand the factors influencing the reduction process. For nitrofluorene derivatives, factors like oxidation at other positions on the fluorene (B118485) ring can influence the rate of nitroreduction. nih.gov However, specific computational studies modeling the nitro-reduction pathway for this compound have not been reported.

Mechanistic Insights into the Reactivity of the Formamide Group

Information regarding the specific mechanistic pathways of the formamide group in this compound is not available in the reviewed literature. Generally, the reactivity of a formamide group can be influenced by the electronic effects of the larger molecule to which it is attached. The presence of the nitro group, a strong electron-withdrawing group, on the fluorene ring system would be expected to influence the electron density around the formamide moiety. This could potentially affect its reactivity in reactions such as hydrolysis or reduction, but specific mechanistic studies and computational data are required to confirm such hypotheses.

Energy Profiles of Chemical Transformations

There are no published studies detailing the energy profiles for chemical transformations of this compound. Such profiles, typically calculated using quantum chemical methods, would provide critical data on the thermodynamics and kinetics of potential reactions, including transition state energies and reaction barriers. Without these specific computational studies, it is not possible to provide data tables or detailed research findings on the energy landscapes of this compound's reactions.

Biochemical Interactions and Mechanistic Pathways

Enzymatic Biotransformation Processes

The metabolic journey of N-(7-Nitro-9H-fluoren-2-yl)formamide from a stable compound to a reactive species is orchestrated by several key enzyme systems. These processes are fundamental to understanding its mechanism of action at a molecular level. The primary activation pathway for nitroaromatic compounds, including nitrofluorene derivatives, is the reduction of the nitro group.

Role of Nitroreductases in Metabolic Activation

The metabolic activation of nitroaromatic compounds like this compound is critically dependent on the enzymatic reduction of the nitro moiety. This biotransformation is carried out by a variety of nitroreductases, which are flavoenzymes capable of catalyzing the transfer of electrons to the nitro group. nih.gov This reduction is a stepwise process, initially forming a nitroso intermediate, followed by the generation of a pivotal N-hydroxy arylamine. nih.govnih.gov

These enzymes, which include cytosolic reductases such as xanthine (B1682287) oxidase and DT-diaphorase (NQO1), are not dedicated solely to this function but can "hijack" electrons to reduce the nitro group. nih.gov The N-hydroxy arylamine metabolite is a key proximate carcinogen, a more reactive species than the parent nitro-compound, and is central to the subsequent formation of DNA adducts. nih.gov Studies on the related compound 2,7-dinitrofluorene (B108060) have shown that its activation is mediated by cytosolic nitroreductases in both liver and mammary gland tissues. nih.gov

Table 1: Key Enzymes in Nitroreduction and Their Roles

| Enzyme | Cellular Location | Function in Metabolic Activation | Key Intermediate Formed |

|---|---|---|---|

| Xanthine Oxidase | Cytosol | Catalyzes the one-electron reduction of the nitro group. nih.govnih.gov | N-hydroxy arylamine |

| NQO1 (DT-diaphorase) | Cytosol | Catalyzes the two-electron reduction, contributing to the formation of the N-hydroxy metabolite. nih.gov | N-hydroxy arylamine |

| Other Cytosolic & Microsomal Reductases | Cytosol, Microsomes | Contribute to the overall nitroreductive capacity of the cell. nih.gov | N-hydroxy arylamine |

Involvement of Cytochrome P450 Enzymes in Oxidation Pathways

While nitroreduction is the primary activation pathway, Cytochrome P450 (CYP) enzymes also play a role in the metabolism of fluorene (B118485) derivatives, primarily through oxidative pathways. nih.gov These heme-containing monooxygenases, located predominantly in the endoplasmic reticulum of liver cells, catalyze the addition of an oxygen atom to the substrate. nih.gov For compounds like 2-nitrofluorene (B1194847), CYP-mediated metabolism results in ring hydroxylation at various positions, such as C5, C7, and C9, producing phenolic metabolites. nih.gov

Pathways of Reactive Metabolite Generation

The generation of reactive metabolites from this compound proceeds primarily from the N-hydroxy arylamine intermediate formed during nitroreduction. nih.govnih.gov This proximate carcinogen can undergo further metabolic activation through O-esterification, a Phase II conjugation reaction that paradoxically leads to a more reactive species. nih.gov

Key enzymes in this secondary activation step are N-acetyltransferases (NATs) and sulfotransferases (SULTs).

O-acetylation: Catalyzed by NATs using acetyl-CoA as a cofactor, this process converts the N-hydroxy group to an N-acetoxy ester. This ester is highly unstable and spontaneously breaks down (heterolysis) to form a highly electrophilic nitrenium ion. nih.gov

O-sulfation: Similarly, SULTs can catalyze the formation of an N-sulfonyloxy ester, which is also unstable and generates a nitrenium ion.

This resulting nitrenium ion is a potent electrophile and is considered the ultimate carcinogenic metabolite, readily attacking nucleophilic sites on cellular macromolecules, most significantly DNA. nih.govnih.gov

Molecular Interactions with Deoxyribonucleic Acid (DNA)

The ultimate electrophilic metabolites generated from this compound are responsible for its genotoxic effects. These reactive species covalently bind to DNA, forming structures known as DNA adducts, which can interfere with DNA replication and transcription, leading to mutations if not repaired. nih.gov

Mechanisms of DNA Adduct Formation by Electrophilic Intermediates

The highly reactive nitrenium ion generated from the metabolic activation of this compound readily attacks electron-rich, nucleophilic centers within the DNA molecule. This electrophilic attack results in the formation of a stable covalent bond between the fluorene metabolite and a DNA base, creating a bulky lesion on the DNA helix. nih.gov The formation of these adducts is a critical initiating event in chemical carcinogenesis. nih.gov

Identification of Preferred DNA Adduction Sites (e.g., N7-Guanine, O6-Guanine, N2-Guanine, N6-Adenine, C8-Adenine)

Research on 2-nitrofluorene and its derivatives has identified several preferential sites for DNA adduct formation. The most common target is the guanine (B1146940) base, due to its highly nucleophilic nature. nih.govnih.gov

C8-Guanine: The most frequently reported adduction site for nitrofluorene and aminofluorene derivatives is the C8 position of guanine. nih.govnih.govsemanticscholar.org For the related compound 2,7-dinitrofluorene, the major adduct is characterized as N-(deoxyguanosin-8-yl)-2-amino-7-nitrofluorene. nih.gov This type of adduct causes a significant distortion in the DNA helix.

N2-Guanine: Adducts at the N2 position of guanine have also been identified for related acetylaminofluorene compounds. semanticscholar.org

Adenine (B156593) Adducts: While less common than guanine adducts, binding to adenine bases has also been observed. A minor adduct with deoxyadenosine (B7792050) was detected following the nitroreduction of 2,7-dinitrofluorene. nih.gov The specific site is often the N6 or C8 position of adenine.

The distribution and persistence of these different adducts in various tissues can influence the organ-specific carcinogenicity of the compound. nih.gov

Table 2: Common DNA Adduction Sites for Nitrofluorene Metabolites

| DNA Base | Adduction Site | Adduct Type | Significance |

|---|---|---|---|

| Guanine | C8 | N-(deoxyguanosin-8-yl)-arylamine | Major adduct formed; causes significant DNA distortion. nih.govnih.gov |

| Guanine | N2 | 3-(deoxyguanosin-N2-yl)-arylamine | Identified for related compounds; contributes to mutagenicity. semanticscholar.org |

| Adenine | C8 / N6 | N-(deoxyadenosin-8-yl)-arylamine or N-(deoxyadenosin-N6-yl)-arylamine | Minor adduct; contributes to the overall spectrum of DNA damage. nih.gov |

An extensive search of the scientific literature reveals a significant lack of specific research data for the chemical compound this compound. While information is available for structurally related compounds such as 2-nitrofluorene, 2-aminofluorene, and N-acetyl-2-aminofluorene, there is no direct scientific literature detailing the biochemical interactions and mechanistic pathways of this compound itself.

Therefore, it is not possible to provide a scientifically accurate article on the specific topics requested—stereochemistry and conformational aspects of its DNA adducts, the influence of DNA sequence on adduct formation, and its interactions with other biological macromolecules—as there is no published research on these aspects for this particular compound.

To maintain scientific accuracy and adhere to the strict constraints of the request, which prohibits extrapolating information from other compounds, the article cannot be generated. Scientific articles require a foundation of peer-reviewed research, and in this specific case, such a foundation does not currently exist.

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Separation Techniques

Chromatographic methods are fundamental for the separation of N-(7-Nitro-9H-fluoren-2-yl)formamide from complex mixtures, enabling its subsequent identification and quantification.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile nitroaromatic compounds. For this compound, a reversed-phase HPLC method would be most appropriate. Separation would likely be achieved using a C18 or a Phenyl Hydride stationary phase, which are effective for separating aromatic and moderately polar compounds. tandfonline.commtc-usa.com A gradient elution with a mobile phase consisting of water and an organic modifier like methanol (B129727) or acetonitrile (B52724) would provide efficient separation. tandfonline.com The inclusion of a small amount of formic acid in the mobile phase can improve peak shape and resolution. mtc-usa.com

Table 1: Postulated HPLC Parameters for this compound Analysis

| Parameter | Recommended Condition |

| Column | C18 or Phenyl Hydride (e.g., 4.6 mm x 150 mm, 4µm) |

| Mobile Phase A | Deionized Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |

| Gradient | Optimized gradient from a lower to a higher percentage of Mobile Phase B |

| Flow Rate | 1.0 mL/minute |

| Injection Volume | 1-10 µL |

| Detection | UV at 254 nm |

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility due to its molecular weight and polar functional groups, GC analysis could be possible following a derivatization step. Derivatization to a more volatile and thermally stable analogue can enhance its chromatographic performance. researchgate.net However, without derivatization, significant challenges such as poor peak shape and thermal degradation in the injection port may occur. researchgate.net

Hyphenated techniques that couple chromatographic separation with mass spectrometric detection offer high sensitivity and selectivity, making them powerful tools for the analysis of trace levels of nitroaromatic compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly advantageous for the analysis of this compound as it can handle non-volatile and thermally labile compounds. Electrospray ionization (ESI) in negative ion mode is often effective for nitroaromatic compounds, as the nitro group can readily accept an electron to form a molecular anion [M]⁻ or a deprotonated molecule [M-H]⁻. mdpi.com Tandem mass spectrometry (MS/MS) can be employed for further structural confirmation and to enhance selectivity through the monitoring of specific fragmentation patterns. nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) can provide detailed structural information through characteristic fragmentation patterns upon electron ionization. For the related compound 2-nitrofluorene (B1194847), significant fragments are observed at m/z 165, 211, 164, 163, and 194. nih.gov A similar fragmentation pattern, with adjustments for the formamide (B127407) group, could be anticipated for this compound, assuming the compound is sufficiently volatile or derivatized for GC analysis.

Table 2: Predicted Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Predicted Molecular Ion (M) | Potential Key Fragments |

| LC-MS | ESI (-) | [M-H]⁻ | Fragments corresponding to the loss of the formyl group, nitro group, and cleavage of the fluorene (B118485) ring. |

| GC-MS | EI (+) | M⁺ | Fragments related to the fluorene backbone, loss of NO₂, and the formamide moiety. |

Spectroscopic Detection Methods in Analytical Chemistry

Spectroscopic methods are essential for both the detection and quantification of this compound, often used in conjunction with chromatographic techniques.

While not all nitroaromatic compounds are fluorescent, some nitrofluorene derivatives have been shown to exhibit fluorescence. acs.org The presence of the extended aromatic system of the fluorene core suggests that this compound may possess fluorescent properties. Fluorescence detection offers high sensitivity and is particularly useful for trace analysis. An excitation spectrum, which should closely resemble the absorption spectrum, and an emission spectrum would need to be experimentally determined to optimize this detection method. uci.edu

Ultraviolet-Visible (UV-Vis) spectroscopy is a robust and widely used detection method for quantitative analysis of nitroaromatic compounds in conjunction with HPLC. mtc-usa.com Nitroaromatic compounds typically exhibit strong absorption in the UV region. For instance, phenol (B47542) has a maximum absorbance (λmax) at 275 nm, while 3-nitrophenol (B1666305) shows a second λmax at 340 nm which extends into the visible region. docbrown.info It is expected that this compound would have a strong absorbance in the UV range, likely around 254 nm, a common wavelength used for the detection of aromatic compounds, with potential for additional absorption bands at longer wavelengths due to the conjugated system. tandfonline.comrsc.org

Table 3: Estimated Spectroscopic Properties for this compound

| Spectroscopic Method | Predicted Property | Rationale |

| Fluorescence | Potential for fluorescence | Based on the fluorescent nature of some nitrofluorene derivatives. acs.org |

| UV-Vis Absorption | Strong absorption in the UV region (e.g., ~254 nm) | Characteristic of aromatic and nitroaromatic compounds. tandfonline.commtc-usa.comdocbrown.info |

Immunoanalytical Approaches for Specific Adduct Detection (e.g., Monoclonal Antibody Techniques)

Immunoanalytical methods, particularly those employing monoclonal antibodies, represent a powerful tool for the detection of specific chemical adducts to macromolecules, such as DNA and proteins. While direct immunoanalytical studies on this compound are not extensively documented in publicly available research, the principles can be inferred from methodologies developed for structurally related compounds.

The general approach involves the production of monoclonal antibodies that specifically recognize the adduct of interest. This process begins with the synthesis of an immunogen, where the target molecule or its metabolite is conjugated to a carrier protein. This immunogen is then used to elicit an immune response in an animal model, from which antibody-producing cells are harvested to create hybridoma cell lines that secrete monoclonal antibodies of a specific desired characteristic.

These highly specific antibodies can then be utilized in various immunoassay formats, such as enzyme-linked immunosorbent assay (ELISA) or immunohistochemistry, to detect and quantify the adducts in biological samples. For instance, in the context of related nitroaromatic compounds, monoclonal antibodies have been successfully developed to detect protein adducts in hypoxic cells. nih.gov Similarly, monoclonal antibodies have been instrumental in quantifying DNA adducts formed by the anticancer drug cisplatin, allowing for the measurement of these lesions in individual cell nuclei. scispace.com

The development of monoclonal antibodies specific to this compound adducts would enable highly sensitive and specific detection in tissues and cells, providing valuable insights into its mechanisms of action and potential as a biomarker of exposure.

Table 1: Comparison of Immunoanalytical Techniques

| Technique | Principle | Advantages | Disadvantages |

| ELISA | Enzyme-linked immunosorbent assay for colorimetric detection of an antigen or antibody. | High throughput, quantitative, relatively low cost. | Indirect detection, potential for cross-reactivity. |

| Immunohistochemistry (IHC) | Use of antibodies to detect specific antigens in cells within a tissue section. | Provides spatial distribution of the adduct within tissues. | Semi-quantitative, can be prone to artifacts. |

| Western Blotting | Separation of proteins by gel electrophoresis and detection with specific antibodies. | Provides information on the molecular weight of the adducted protein. | Less sensitive than ELISA, more complex procedure. |

Isotope Labeling Strategies for Mechanistic and Quantitative Studies

Isotope labeling is an indispensable tool in analytical chemistry for tracing the metabolic fate of compounds and for accurate quantification. This strategy involves the incorporation of stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into the structure of this compound.

The isotopically labeled compound is chemically identical to the unlabeled version but can be distinguished by its higher mass using mass spectrometry (MS). This mass difference allows for its use as an internal standard in quantitative analyses, a technique known as isotope dilution mass spectrometry. This method is considered a gold standard for quantification as it corrects for sample loss during preparation and for variations in instrument response.

Furthermore, isotope labeling is a powerful approach for mechanistic studies. By tracking the labeled atoms through metabolic pathways, researchers can identify and characterize metabolites, understand reaction mechanisms, and determine the kinetics of metabolic processes. For example, labeled compounds can be administered to in vitro or in vivo systems, and the resulting labeled metabolites can be identified by MS-based techniques.

Table 2: Common Isotopes Used in Labeling Studies

| Isotope | Natural Abundance (%) | Properties and Applications |

| ²H (Deuterium) | 0.015 | Commonly used for labeling, can sometimes alter reaction kinetics (isotope effect). |

| ¹³C | 1.1 | Excellent for tracing carbon backbones in metabolic studies, minimal isotope effect. |

| ¹⁵N | 0.37 | Useful for tracking nitrogen-containing compounds and their metabolic transformations. |

The application of these advanced analytical methodologies is crucial for a comprehensive understanding of the biotransformation and biological interactions of this compound. While specific data for this compound may be limited, the established success of these techniques with analogous molecules underscores their potential and importance in future research.

Structure Reactivity and Structure Mechanism Relationships

Elucidating the Relationship between Molecular Structure and Chemical Reactivity

The chemical reactivity of N-(7-Nitro-9H-fluoren-2-yl)formamide is fundamentally linked to its polycyclic aromatic hydrocarbon (PAH) core, the fluorene (B118485) ring system, and the electronic properties of its substituents: a nitro group at the 7-position and a formamide (B127407) group at the 2-position. The fluorene structure provides a rigid, planar framework that facilitates interactions with biomolecules.

The nitro group is a strong electron-withdrawing group, which significantly influences the electron distribution across the fluorene ring. This electronic pull makes the aromatic system more electron-deficient, which can affect its susceptibility to metabolic enzymes. The reactivity of nitroaromatic compounds often involves the reduction of the nitro group to form highly reactive intermediates. This process is a critical step in the metabolic activation of many nitroaromatic carcinogens. For instance, the nitroreduction of related compounds like 2,7-dinitrofluorene (B108060) leads to the formation of N-hydroxy arylamine intermediates, which are proximate carcinogens.

Impact of Substituent Effects on Electronic Properties and Biotransformation Efficiency

The substituents on the fluorene ring of this compound play a crucial role in determining its electronic properties and, consequently, its biotransformation efficiency. The strong electron-withdrawing nature of the nitro group at the 7-position significantly lowers the energy of the lowest unoccupied molecular orbital (LUMO) of the molecule. mdpi.com This makes the compound more susceptible to enzymatic nitroreduction, a key activation step.

Studies on related fluorene derivatives have shown that electronegative substituents enhance the formation of adducts with biological macromolecules. nih.gov This is because electron-withdrawing groups can stabilize the transition states involved in the metabolic activation pathways. In the case of this compound, the nitro group is expected to increase the rate of its metabolic activation compared to an unsubstituted fluorene molecule.

The biotransformation of nitroaromatic compounds like this compound typically proceeds through a series of reduction steps, catalyzed by cytosolic reductases. This process generates reactive intermediates such as nitrosofluorenes and N-hydroxy-arylamines. These intermediates are electrophilic and can readily react with nucleophilic sites in cellular macromolecules, including DNA. The presence of the formamide group can also influence the subsequent metabolic steps, such as O-acetylation of the N-hydroxy-arylamine intermediate, which can further enhance its reactivity towards DNA.

Table 1: Predicted Impact of Substituents on the Biotransformation of this compound

| Substituent | Position | Electronic Effect | Predicted Impact on Biotransformation |

| Nitro (-NO₂) | 7 | Strong Electron-Withdrawing | Enhances the rate of nitroreduction, leading to the formation of reactive intermediates. |

| Formamide (-NHCHO) | 2 | Electron-Donating (amine) and Electron-Withdrawing (carbonyl) | Modulates the electronic properties of the aromatic ring and can influence subsequent enzymatic reactions like O-acetylation. |

Correlations between Molecular Design and DNA Adduct Formation Efficiency

The molecular design of this compound is directly correlated with its efficiency in forming DNA adducts, which are covalent modifications of DNA that can lead to mutations and cancer. The formation of DNA adducts by this compound is a multi-step process that begins with its metabolic activation.

Following nitroreduction to the corresponding N-hydroxy-arylamine, this intermediate can undergo further activation, for example, through O-esterification. The resulting electrophilic species, likely a nitrenium ion, can then attack nucleophilic sites on DNA bases, primarily the C8 and N² positions of guanine (B1146940) and the N⁶ position of adenine (B156593).

Research on the related compound 2,7-dinitrofluorene has demonstrated the formation of N-(deoxyguanosin-8-yl)-2-amino-7-nitrofluorene as a major DNA adduct. nih.gov Given the structural similarity, it is highly probable that this compound forms analogous adducts. The efficiency of this process is influenced by the stability of the reactive intermediates and their accessibility to DNA. The planar structure of the fluorene ring allows it to intercalate between DNA base pairs, which can facilitate the covalent binding of the reactive metabolite to the DNA.

Table 2: Potential DNA Adducts of this compound

| Metabolite | Reactive Intermediate | Primary DNA Adduct |

| N-hydroxy-2-amino-7-nitrofluorene | Nitrenium ion | N-(deoxyguanosin-8-yl)-2-amino-7-nitrofluorene |

| N-hydroxy-2-amino-7-nitrofluorene | Nitrenium ion | Deoxyadenosine (B7792050) adducts |

Influence of Stereochemical Features on Reaction Mechanisms

While this compound itself is not chiral, the stereochemical features of its interactions with enzymes and DNA are critical to its reaction mechanisms. The enzymes involved in its metabolic activation, such as nitroreductases and acetyltransferases, have specific three-dimensional active sites. The precise fit of the this compound molecule within these active sites determines the efficiency and regioselectivity of the enzymatic reactions.

Furthermore, the formation of DNA adducts introduces a new stereocenter at the point of attachment to the DNA base. The conformation of the resulting adduct can significantly impact DNA structure and function. For example, a bulky fluorene adduct can cause distortions in the DNA double helix, which may interfere with DNA replication and repair processes. The orientation of the fluorene moiety relative to the DNA helix (e.g., whether it lies in the major or minor groove) can influence the biological consequences of the adduct. While specific stereochemical studies on this compound are not available, the principles derived from studies of other polycyclic aromatic amine adducts suggest that these stereochemical factors are crucial determinants of its genotoxicity.

Environmental Transformation and Degradation Pathways

Photolytic Degradation Processes of Nitrofluorene Derivatives

Photolytic degradation, or photodegradation, is a significant abiotic process that contributes to the transformation of nitroaromatic compounds in the environment, particularly in atmospheric and aquatic systems. This process is initiated by the absorption of solar radiation, which can lead to the breakdown of the chemical structure.

Theoretical studies on the photochemistry of 2-nitrofluorene (B1194847) (2-NF), a structurally similar compound, provide insights into the potential photolytic pathways for N-(7-Nitro-9H-fluoren-2-yl)formamide. Upon irradiation, it is proposed that the 2-NF molecule, after reaching an excited triplet state, can undergo intramolecular rearrangement. rsc.org A critical step in this process is the twisting of the nitro group out of the plane of the aromatic ring. rsc.org This structural change facilitates the formation of an oxaziridine-type intermediate, which subsequently decomposes to yield aryl oxygen-centered radicals (Ar-O•) and nitric oxide (NO•) free radicals. rsc.org This pathway suggests that the nitro group is a key reactive site for the photolytic degradation of nitrofluorene derivatives.

Table 1: Proposed Photolytic Degradation Pathway of Nitrofluorene Core

| Step | Description | Key Intermediates/Products |

| 1 | Absorption of UV radiation | Excited state molecule |

| 2 | Intersystem crossing to triplet state | Triplet state molecule |

| 3 | Intramolecular rearrangement (nitro group twisting) | Twisted nitro group conformer |

| 4 | Formation of oxaziridine-type intermediate | Oxaziridine derivative |

| 5 | Cleavage of C-N and N-O bonds | Aryl oxygen-centered radical (Ar-O•), Nitric oxide radical (NO•) |

Microbial and Abiotic Transformations in Environmental Compartments

Microbial and abiotic transformations are crucial in determining the persistence and fate of organic pollutants in soil and aquatic environments. For this compound, these transformations would likely involve reactions of both the nitrofluorene core and the formamide (B127407) substituent.

Microbial Transformations:

The biodegradation of nitroaromatic compounds by microorganisms is a widely studied process. nih.gov A primary pathway for the microbial transformation of nitroaromatics is the reduction of the nitro group (-NO2) to an amino group (-NH2). nih.govnih.gov This reduction can occur under both aerobic and anaerobic conditions and is mediated by various bacteria and fungi. nih.govnih.gov For instance, Bacteroides vulgatus has been shown to readily reduce 2-nitrofluorene to 2-aminofluorene. nih.gov Therefore, a likely microbial transformation of this compound would be its reduction to N-(7-Amino-9H-fluoren-2-yl)formamide.

The fluorene (B118485) backbone itself is also subject to microbial degradation. Fungi, such as Cunninghamella elegans, have been observed to metabolize 2-nitrofluorene into hydroxylated derivatives, including 2-nitro-9-fluorenol and various hydroxy-2-nitrofluorenes. nih.gov Furthermore, the degradation of fluorene often proceeds through the oxidation of the methylene (B1212753) bridge to form 9-fluorenone.

The formamide group can also be subject to microbial degradation. Formamide is known to be biodegradable in several screening studies and is expected to be the primary fate process in water. taylorfrancis.com Microorganisms can utilize formamide as a source of carbon and nitrogen, typically involving enzymatic hydrolysis to formic acid and ammonia.

Abiotic Transformations:

Abiotic transformations, which are chemical reactions that occur without direct microbial involvement, can also contribute to the degradation of this compound. One of the most significant abiotic reactions for amides is hydrolysis. The formamide group in the target compound can undergo hydrolysis to yield 7-nitro-2-aminofluorene and formic acid. nih.govnih.gov This reaction can be catalyzed by acids or bases, although it is generally a slow process under neutral environmental pH and temperature conditions. researchgate.net

The nitro group of nitroaromatic compounds can also undergo abiotic reduction in the presence of certain minerals and reducing agents in the environment. For example, zero-valent iron has been shown to rapidly reduce nitrobenzene (B124822) to aniline. dtic.mil Similar reactions could potentially occur with this compound in anoxic sediments or groundwater containing reactive minerals.

Table 2: Potential Microbial and Abiotic Transformation Reactions

| Transformation Type | Functional Group | Reaction | Potential Product(s) |

| Microbial | Nitro group | Reduction | N-(7-Amino-9H-fluoren-2-yl)formamide |

| Microbial | Fluorene ring | Hydroxylation | Hydroxylated derivatives |

| Microbial | Methylene bridge | Oxidation | N-(7-Nitro-9-oxo-9H-fluoren-2-yl)formamide |

| Microbial | Formamide group | Hydrolysis | 7-Nitro-2-aminofluorene, Formic acid, Ammonia |

| Abiotic | Formamide group | Hydrolysis | 7-Nitro-2-aminofluorene, Formic acid |

| Abiotic | Nitro group | Reduction | N-(7-Amino-9H-fluoren-2-yl)formamide |

Studies on Transformation Products and Their Chemical Fates

The transformation of this compound in the environment will result in the formation of various intermediate products. The chemical fate of these products is critical for a comprehensive environmental risk assessment, as they may have different toxicological and persistence characteristics compared to the parent compound.

Based on the degradation pathways of related compounds, a number of potential transformation products can be postulated:

N-(7-Amino-9H-fluoren-2-yl)formamide: Formed via the reduction of the nitro group, this amino derivative is likely to be more susceptible to further oxidation and polymerization reactions in the environment.

7-Nitro-2-aminofluorene: Resulting from the hydrolysis of the formamide group, this compound still contains the nitro group and may undergo further reduction.

Hydroxylated Nitrofluorene Derivatives: Microbial oxidation of the fluorene ring can lead to the formation of various phenolic compounds. These hydroxylated metabolites can be more water-soluble and may undergo further degradation or conjugation reactions. nih.gov

N-(7-Nitro-9-oxo-9H-fluoren-2-yl)formamide (Nitrofluorenone derivative): Oxidation of the methylene bridge would lead to the formation of a ketone. 9-Fluorenone itself is a known degradation product of fluorene and is subject to further ring cleavage.

Ring-Cleavage Products: Subsequent microbial attack on the aromatic rings of the fluorene backbone can lead to the formation of smaller, more biodegradable organic acids.

The ultimate fate of these transformation products depends on the prevailing environmental conditions. In aerobic environments, complete mineralization to carbon dioxide, water, and inorganic nitrogen is possible. Under anaerobic conditions, the accumulation of reduced intermediates such as amino derivatives may be more likely. The persistence and potential toxicity of these transformation products are areas that would require further investigation to fully understand the environmental impact of this compound.

Table 3: Postulated Transformation Products and Their Potential Fates

| Transformation Product | Formation Pathway | Potential Subsequent Fate |

| N-(7-Amino-9H-fluoren-2-yl)formamide | Microbial/Abiotic reduction of nitro group | Oxidation, polymerization, further degradation |

| 7-Nitro-2-aminofluorene | Hydrolysis of formamide group | Reduction of nitro group, further degradation |

| Hydroxylated this compound derivatives | Microbial oxidation of fluorene ring | Further oxidation, conjugation, ring cleavage |

| N-(7-Nitro-9-oxo-9H-fluoren-2-yl)formamide | Microbial oxidation of methylene bridge | Ring cleavage |

| Ring-cleavage products (e.g., dicarboxylic acids) | Microbial degradation of aromatic rings | Mineralization (CO2, H2O, N) |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(7-Nitro-9H-fluoren-2-yl)formamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via nitration of 9H-fluoren-2-yl derivatives followed by formamide functionalization. Key steps include controlling nitration regioselectivity using mixed-acid systems (HNO₃/H₂SO₄) at 0–5°C to favor the 7-nitro position. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the nitro-substituted intermediate. Subsequent formamide introduction may employ carbodiimide-mediated coupling or direct formylation under anhydrous conditions. Monitor reaction progress via TLC and confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How is the structural integrity of this compound validated in synthetic workflows?

- Methodological Answer : Combine ¹H/¹³C NMR to assign aromatic protons (δ 7.2–8.5 ppm) and nitro/formamide groups (δ 8.1–8.3 ppm for formamide protons; δ 150–155 ppm for nitro carbons). High-resolution mass spectrometry (HRMS) in ESI+ mode confirms molecular weight (e.g., [M+H]⁺ calc. for C₁₄H₁₀N₂O₃: 278.0692). For crystalline samples, single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement provides unambiguous confirmation of nitro positioning and planarity .

Q. What solvent systems are optimal for solubility and stability studies of this compound?

- Methodological Answer : The compound exhibits limited solubility in polar protic solvents (e.g., water, methanol) but dissolves in DMSO, DMF, or dichloromethane. For stability assays, avoid prolonged exposure to light or basic conditions, which may degrade the nitro group. Use UV-Vis spectroscopy (λmax ~270 nm) to monitor degradation kinetics in accelerated stability studies (40°C/75% RH) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, C-PCM) predict electronic properties and solvation effects for this compound?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates HOMO-LUMO gaps, nitro group charge distribution, and dipole moments. The Conductor-like Polarizable Continuum Model (C-PCM) evaluates solvation effects, showing increased polarity in DMSO vs. chloroform. Compare computed IR spectra (e.g., nitro symmetric/asymmetric stretches at ~1350/1520 cm⁻¹) with experimental FT-IR data to validate models .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR or MS adducts)?

- Methodological Answer : For anomalous NMR splitting, check for paramagnetic impurities or dynamic processes (e.g., hindered rotation of the formamide group). Use variable-temperature NMR (VT-NMR) to probe conformational changes. For MS adducts (e.g., sodium/potassium), employ post-column ion suppression (0.1% formic acid in mobile phase) or high-purity salts. Cross-validate with alternative techniques like MALDI-TOF .

Q. What strategies improve crystallinity for SC-XRD analysis of nitro-fluorenyl derivatives?

- Methodological Answer : Optimize crystal growth via slow vapor diffusion (e.g., dichloromethane layered with hexane). Introduce hydrogen-bond donors/acceptors (e.g., co-crystallize with acetic acid) to enhance lattice stability. Use SHELXTL for structure solution and refine thermal parameters with Olex2 GUI. Validate against Cambridge Structural Database entries for fluorenyl analogs .

Q. How can synthetic byproducts or regioisomers be identified and quantified during scale-up?

- Methodological Answer : Employ LC-MS/MS with a phenyl-hexyl column to separate regioisomers (e.g., 7-nitro vs. 9-nitro byproducts). Use tandem MS to fragment ions (m/z 278 → 211 [loss of NO₂]). Quantify impurities via external calibration curves (LOD <0.1%). For persistent byproducts, re-optimize nitration stoichiometry or switch to directed ortho-metallation strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.